molecular formula C29H26N4O8S B11975165 ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11975165
M. Wt: 590.6 g/mol
InChI Key: SMBNAJXOFOYARQ-BZZOAKBMSA-N
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Description

Ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including ester, methoxy, amino, and indole moieties, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as the indole and thiazolopyrimidine derivatives, followed by their coupling under specific conditions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and indole groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the indole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, thiazolopyrimidine analogs, and ester-containing molecules. Examples are:

  • Indole-3-carbinol
  • Thiazolo[3,2-a]pyrimidine derivatives
  • Ethyl 4-(acetyloxy)-3-methoxybenzoate

Uniqueness

Ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse reactivity and potential for various applications.

Properties

Molecular Formula

C29H26N4O8S

Molecular Weight

590.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-[1-(2-amino-2-oxoethyl)-2-oxoindol-3-ylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H26N4O8S/c1-5-40-28(38)22-14(2)31-29-33(24(22)16-10-11-19(41-15(3)34)20(12-16)39-4)27(37)25(42-29)23-17-8-6-7-9-18(17)32(26(23)36)13-21(30)35/h6-12,24H,5,13H2,1-4H3,(H2,30,35)/b25-23-

InChI Key

SMBNAJXOFOYARQ-BZZOAKBMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)N)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)N)S2)C

Origin of Product

United States

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